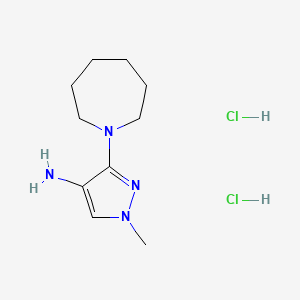![molecular formula C13H11N5O3S B12236859 4-{[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12236859.png)
4-{[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one is a complex heterocyclic compound that features both triazine and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a quinoxaline derivative with a triazine derivative under controlled conditions. The reaction may involve the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the triazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where chlorine or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The triazine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoxaline ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share the triazine core but differ in their substitution patterns and biological activities.
Indole Derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
Imidazole Containing Compounds: These compounds have similar heterocyclic structures and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of triazine and quinoxaline moieties, which provide a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C13H11N5O3S |
|---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
4-[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C13H11N5O3S/c19-10-5-14-17-13(16-10)22-7-12(21)18-6-11(20)15-8-3-1-2-4-9(8)18/h1-5H,6-7H2,(H,15,20)(H,16,17,19) |
InChI Key |
YREJECMUBDKABC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine](/img/structure/B12236777.png)
![1-(2-methoxyphenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B12236784.png)

![2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12236794.png)

![2-(4-bromophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12236807.png)
![3-[(2-Fluorophenoxy)methyl]oxolane](/img/structure/B12236810.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12236812.png)
![2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12236815.png)
![3-(4-methanesulfonylphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12236817.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine](/img/structure/B12236827.png)
![1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B12236830.png)
![4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B12236835.png)
![3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B12236851.png)
